molecular formula C15H22 B13735486 5-(tert-Butyl)-1,1-dimethylindan CAS No. 38393-97-4

5-(tert-Butyl)-1,1-dimethylindan

Cat. No.: B13735486
CAS No.: 38393-97-4
M. Wt: 202.33 g/mol
InChI Key: CVJYZSZDNBCBSS-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1,1-dimethylindan: is an organic compound that belongs to the class of indanes. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The presence of the tert-butyl group and the dimethyl substitution on the indane structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1,1-dimethylindan typically involves the alkylation of indan derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency of the alkylation reaction by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(tert-Butyl)-1,1-dimethylindan can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group can be replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated indane derivatives

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-1,1-dimethylindan is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, derivatives of indane compounds have been studied for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals, including fragrances and polymers.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1,1-dimethylindan involves its interaction with specific molecular targets. The tert-butyl group and the dimethyl substitution can influence the compound’s binding affinity to receptors or enzymes. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

    Indan: The parent compound without tert-butyl and dimethyl substitutions.

    1,1-Dimethylindan: Similar structure but lacks the tert-butyl group.

    5-tert-Butylindan: Similar structure but lacks the dimethyl substitution.

Uniqueness: 5-(tert-Butyl)-1,1-dimethylindan is unique due to the combined presence of the tert-butyl group and the dimethyl substitution. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

38393-97-4

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

6-tert-butyl-3,3-dimethyl-1,2-dihydroindene

InChI

InChI=1S/C15H22/c1-14(2,3)12-6-7-13-11(10-12)8-9-15(13,4)5/h6-7,10H,8-9H2,1-5H3

InChI Key

CVJYZSZDNBCBSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)C(C)(C)C)C

Origin of Product

United States

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